molecular formula C5H3BrCl2S B15314434 3-Bromo-2-chloro-5-(chloromethyl)thiophene

3-Bromo-2-chloro-5-(chloromethyl)thiophene

Cat. No.: B15314434
M. Wt: 245.95 g/mol
InChI Key: JPRCENJCMQTBGD-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its multiple halogen substitutions, which make it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(chloromethyl)thiophene typically involves halogenation reactionsFor example, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(chloromethyl)thiophene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The specific pathways involved depend on the particular application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-(chloromethyl)thiophene is unique due to its specific combination of bromine, chlorine, and chloromethyl groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C5H3BrCl2S

Molecular Weight

245.95 g/mol

IUPAC Name

3-bromo-2-chloro-5-(chloromethyl)thiophene

InChI

InChI=1S/C5H3BrCl2S/c6-4-1-3(2-7)9-5(4)8/h1H,2H2

InChI Key

JPRCENJCMQTBGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)CCl

Origin of Product

United States

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